N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide
Description
N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a hybrid molecule featuring a 6-methoxy-substituted benzothiazole core linked via a hydrazide bridge to a phenoxyacetate group. This structure combines a heterocyclic aromatic system with a flexible phenoxy moiety, making it a candidate for diverse biological applications, particularly in anticancer research.
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-7-8-13-14(9-12)23-16(17-13)19-18-15(20)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXIHTWERGHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory and anti-microbial activities.
Mechanism of Action
The mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzothiazole Derivatives
Core Benzothiazole Modifications
- 6-Methoxy vs. 6-Chloro Substitution: Compound 5hc (Dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate) replaces the methoxy group with a chloro substituent, resulting in a higher melting point (125–127°C) compared to methoxy analogs (e.g., 5ir: 78–80°C). The chloro group’s electron-withdrawing nature may alter solubility and target affinity .
Heterocycle Fusion and Linker Diversity
- Quinazolinone Hybrids: Compound 4 (2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide) replaces benzothiazole with a quinazolinone core. This modification introduces a fused ring system, which may enhance π-π stacking interactions but reduce conformational flexibility .
- Thiazole and Thiadiazole Derivatives :
Research Findings and Trends
- Anticancer Activity : Thiazole-thioamide derivatives (e.g., 3 ) show potent activity against HepG-2 cells, suggesting that electron-deficient thioamide groups enhance cytotoxicity .
- Stereochemical Impact : Malonate esters with higher enantiomeric purity (e.g., 5jc : 89%) may offer improved target specificity compared to racemic mixtures .
Biological Activity
N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Chemical Formula : C16H15N3O3S
- Molecular Weight : 329.37 g/mol
- IUPAC Name : this compound
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings indicate the compound's potential as a lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, the compound was tested against several cancer types, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The results suggest that this compound could be a promising candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerases, which are crucial for DNA replication.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported successful treatment of bacterial infections in mice using this compound, highlighting its potential for therapeutic use.
- Cancer Treatment Model : Research presented at the Annual Oncology Conference demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
